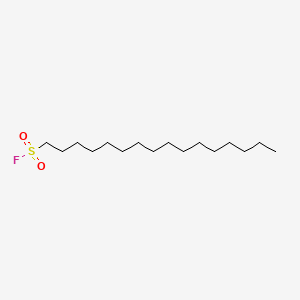

hexadecane-1-sulfonyl fluoride

Descripción general

Descripción

El fluoruro de hexadecanosulfonilo es un compuesto orgánico que pertenece a la clase de los fluoruros de sulfonilo. Se caracteriza por la presencia de un grupo sulfonilo (R-S(=O)2-R’) unido a un átomo de flúor. La fórmula molecular del fluoruro de hexadecanosulfonilo es C16H33FO2S, y tiene un peso molecular de 308.495 g/mol . Este compuesto es conocido por su equilibrio único de estabilidad y reactividad, lo que lo convierte en valioso para diversas aplicaciones químicas y biológicas.

Métodos De Preparación

El fluoruro de hexadecanosulfonilo se puede sintetizar a través de varios métodos. Una ruta sintética común implica la transformación de sulfonatos o ácidos sulfónicos en fluoruros de sulfonilo. Este proceso generalmente emplea condiciones de reacción suaves y reactivos fácilmente disponibles . Por ejemplo, se puede utilizar una reacción de intercambio cloro-flúor, donde el cloruro de arensulfonilo se trata con una solución acuosa de fluoruro de potasio (KF) o bifluoruro de potasio (KHF2) en presencia de un catalizador de transferencia de fase como el 18-corona-6-éter en acetonitrilo .

Análisis De Reacciones Químicas

El fluoruro de hexadecanosulfonilo experimenta diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo fluoruro de sulfonilo. Los reactivos comunes para estas reacciones incluyen nucleófilos como aminas y alcoholes.

Oxidación y Reducción: Si bien las reacciones de oxidación y reducción específicas que involucran al fluoruro de hexadecanosulfonilo son menos comunes, el grupo sulfonilo puede participar en procesos redox bajo ciertas condiciones.

Aplicaciones Científicas De Investigación

El fluoruro de hexadecanosulfonilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la preparación de compuestos que contienen sulfonilo.

Mecanismo De Acción

El mecanismo de acción del fluoruro de hexadecanosulfonilo implica su interacción con objetivos moleculares específicos. El grupo fluoruro de sulfonilo puede formar enlaces covalentes con residuos de aminoácidos nucleofílicos en proteínas, como serina y cisteína. Esta modificación covalente puede conducir a la inactivación de enzimas o la alteración de la función de la proteína . Por ejemplo, el fluoruro de hexadecanosulfonilo puede inhibir la tioesterasa 1 de palmitoíl-proteína, una enzima involucrada en la despalmitoilación de proteínas .

Comparación Con Compuestos Similares

El fluoruro de hexadecanosulfonilo se puede comparar con otros fluoruros de sulfonilo, como:

Fluoruro de metanosulfonilo: Un fluoruro de sulfonilo más pequeño con reactividad similar pero diferentes propiedades físicas.

Fluoruro de bencensulfonilo: Un fluoruro de sulfonilo aromático con un comportamiento químico distinto debido a la presencia del anillo de benceno.

Fluoruro de octanosulfonilo: Un fluoruro de sulfonilo de cadena más corta con características de solubilidad y reactividad diferentes.

El fluoruro de hexadecanosulfonilo es único debido a su larga cadena alquílica, lo que le confiere propiedades hidrofóbicas específicas e influye en sus interacciones con las moléculas biológicas .

Actividad Biológica

Hexadecane-1-sulfonyl fluoride (HSF), a synthetic sulfonyl fluoride compound, exhibits significant biological activity primarily through its interaction with specific enzymes, particularly palmitoyl-protein thioesterase 1 (PPT1). This compound has garnered attention in chemical biology for its potential applications in enzyme inhibition and protein modification.

Target Enzyme : HSF primarily targets palmitoyl-protein thioesterase 1 (PPT1) , an enzyme involved in the metabolism of fatty acids. The inhibition of PPT1 by HSF can disrupt lipid metabolism and may have implications in various metabolic disorders.

Mode of Action : HSF acts as an irreversible inhibitor by covalently modifying the active site of PPT1. This modification likely occurs through the reaction of the sulfonyl fluoride group with nucleophilic amino acid residues such as serine or cysteine within the enzyme's active site .

Biochemical Pathways : The interaction between HSF and PPT1 suggests that HSF could influence biochemical pathways related to lipid metabolism, potentially affecting cellular processes that rely on fatty acid metabolism.

HSF is characterized by a linear structure with a 16-carbon chain linked to a sulfonyl group containing a fluorine atom. This unique structure contributes to its reactivity and ability to modify proteins. The compound is known to cross cell membranes, allowing it to interact with intracellular targets effectively.

Research Applications

HSF has been utilized in various scientific research applications:

- Chemical Biology : As a covalent probe, HSF is used to target specific amino acid residues in proteins, facilitating studies on protein function and enzyme activity .

- Enzyme Inhibition Studies : Its ability to inhibit PPT1 makes HSF a valuable tool for investigating lipid metabolism and related disorders.

- Synthesis of Functional Molecules : HSF can serve as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonyl fluorides, including HSF:

- Inhibition Studies : Research indicates that sulfonyl fluorides can effectively inhibit serine proteases and other enzymes by modifying key residues, thus providing insights into their potential therapeutic applications .

- Fragment Screening : A study characterized the reactivity of various sulfonyl fluoride compounds, demonstrating their utility in fragment-based drug discovery. This research highlighted the importance of understanding the kinetics and stability of such compounds in biological systems .

- Protein Interaction Mapping : Sulfonyl fluorides like HSF are being investigated for their ability to map protein interactions and identify functional residues critical for enzyme activity .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Chemical Structure | Linear 16-carbon chain with sulfonyl fluoride group |

| Target Enzyme | Palmitoyl-protein thioesterase 1 (PPT1) |

| Mode of Action | Irreversible inhibition through covalent modification |

| Biological Pathways | Involved in lipid metabolism |

| Research Applications | Chemical biology, enzyme inhibition studies, organic synthesis |

Propiedades

IUPAC Name |

hexadecane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVFMUVBIHIZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235876 | |

| Record name | Hexadecanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86855-26-7 | |

| Record name | 1-Hexadecanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86855-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086855267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanesulfonyl fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXADECANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANCAJYD3FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.